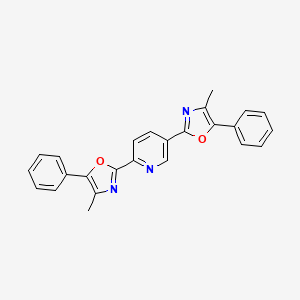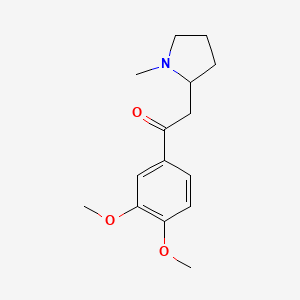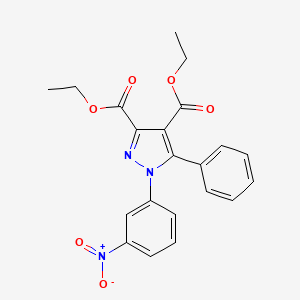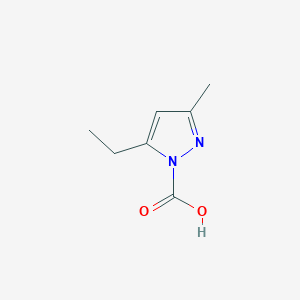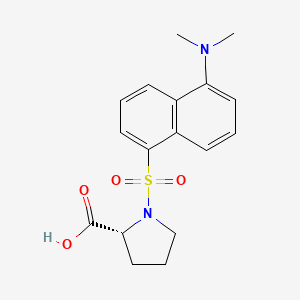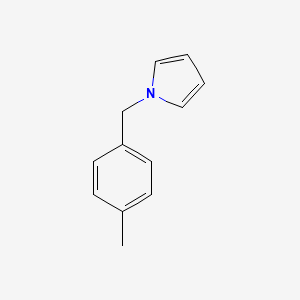
1-(4-Methylbenzyl)-1h-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzyl)-1h-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-1h-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .
化学反应分析
Types of Reactions: 1-(4-Methylbenzyl)-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrrole compounds.
科学研究应用
1-(4-Methylbenzyl)-1h-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methylbenzyl)-1h-pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
1-Benzyl-1h-pyrrole: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-Methylphenyl)-1h-pyrrole: Similar structure but with a phenyl group instead of a benzyl group.
1-(4-Methylbenzyl)-2-methyl-1h-pyrrole: Similar structure with an additional methyl group on the pyrrole ring.
Uniqueness: 1-(4-Methylbenzyl)-1h-pyrrole is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .
属性
CAS 编号 |
94054-40-7 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]pyrrole |
InChI |
InChI=1S/C12H13N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h2-9H,10H2,1H3 |
InChI 键 |
BKMDGFGFVPFAEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)


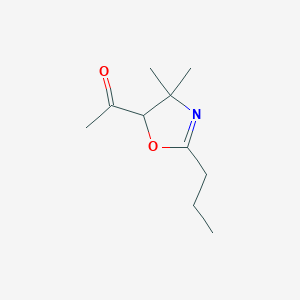
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
